5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid
Overview
Description
5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid: is an organic compound with the molecular formula C9H3BrF3NO2 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-cyano-2-(trifluoromethyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and catalysts such as palladium.
Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran, and low temperatures.
Oxidation: Oxidizing agents like potassium permanganate, solvents like water or acetone, and controlled temperatures.
Major Products:
Substitution: Derivatives with substituted nucleophiles.
Reduction: Amino derivatives.
Oxidation: Oxidized benzoic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid depends on its application. In drug design, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyano and bromine groups can participate in various interactions, including hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzoic acid
- 2-Bromo-5-(trifluoromethyl)benzoic acid
- 4-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid
Comparison: Compared to similar compounds, 5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of both cyano and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and drug design .
Properties
IUPAC Name |
5-bromo-3-cyano-2-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3NO2/c10-5-1-4(3-14)7(9(11,12)13)6(2-5)8(15)16/h1-2H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACASWSCXJGMSLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)C(F)(F)F)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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